
N-benzyl-N-ethyl-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-1-phenylmethanesulfonamide (BES) is a sulfonamide compound that has been widely used in scientific research. BES is a white crystalline powder, and it is soluble in water, ethanol, and methanol. The compound is known for its ability to inhibit chloride channels and transporters.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethyl-1-phenylmethanesulfonamide has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. It has been used in studies of cystic fibrosis, epilepsy, and hypertension. This compound has also been used as an inhibitor of the calcium-activated chloride channel (CaCC). This channel is involved in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and sensory transduction.
Wirkmechanismus
N-benzyl-N-ethyl-1-phenylmethanesulfonamide inhibits chloride channels and transporters by binding to a specific site on the channel or transporter. This binding prevents the movement of chloride ions across the membrane, leading to a decrease in chloride conductance. This compound has been shown to be a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This channel is defective in patients with cystic fibrosis, and this compound has been investigated as a potential therapy for this disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit chloride secretion in the airways and gastrointestinal tract. This compound has also been shown to inhibit smooth muscle contraction in the airways and blood vessels. In addition, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-ethyl-1-phenylmethanesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of chloride channels and transporters. It is also relatively easy to synthesize and purify. However, this compound has some limitations. It can be toxic at high concentrations, and its effects on other ion channels and transporters are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-ethyl-1-phenylmethanesulfonamide. One area of interest is the development of this compound as a therapy for cystic fibrosis. Another area of interest is the investigation of this compound as a potential therapy for hypertension. This compound has also been investigated as a potential therapy for epilepsy. Further research is needed to determine the safety and efficacy of this compound in these and other disease states. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other ion channels and transporters.
Synthesemethoden
The synthesis of N-benzyl-N-ethyl-1-phenylmethanesulfonamide involves the reaction of benzylamine with ethyl chloroformate in the presence of sodium carbonate. The resulting product is then reacted with methanesulfonyl chloride to form this compound. The purity of the compound can be improved by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-17(13-15-9-5-3-6-10-15)20(18,19)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJJMSQYNOPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

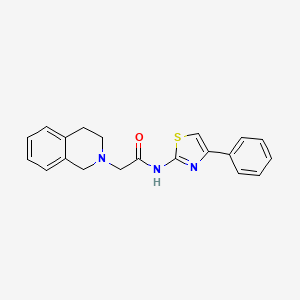
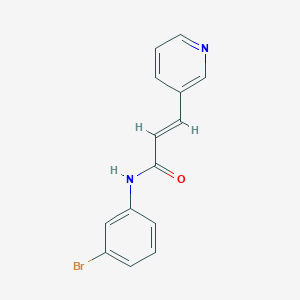
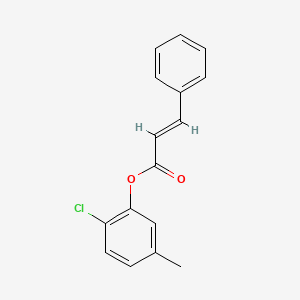
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)
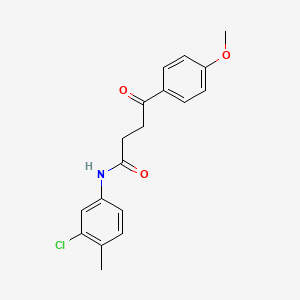

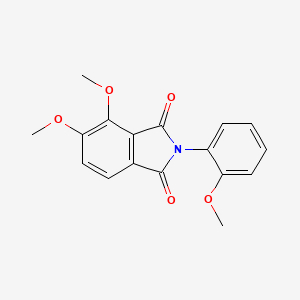
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)


![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
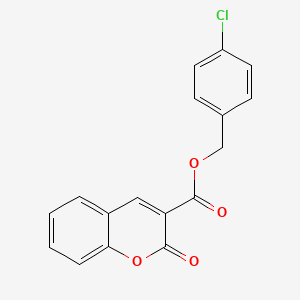
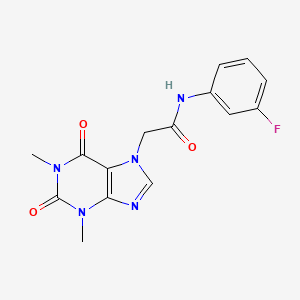
![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)